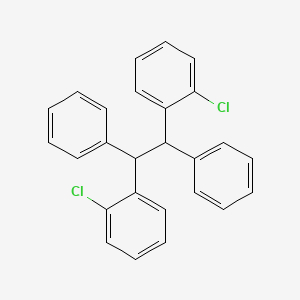
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl-, also known as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane, is an organochlorine compound. It is a derivative of ethane where two hydrogen atoms are replaced by two o-chlorophenyl groups and two diphenyl groups. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- typically involves the reaction of chlorobenzene with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the chlorobenzene acts as the alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- involves its interaction with cellular components. The compound can bind to specific receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A structurally similar compound with similar chemical properties.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Another related compound known for its insecticidal properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with similar stability and persistence.
Uniqueness
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of both o-chlorophenyl and diphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
7146-88-5 |
|---|---|
分子式 |
C26H20Cl2 |
分子量 |
403.3 g/mol |
IUPAC 名称 |
1-chloro-2-[2-(2-chlorophenyl)-1,2-diphenylethyl]benzene |
InChI |
InChI=1S/C26H20Cl2/c27-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28/h1-18,25-26H |
InChI 键 |
MATSURWGMAEFEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















